Benzene, 1-methyl-3-(1-methylpropyl)-

Friedel-Crafts alkylation sec-butyltoluene synthesis isomer distribution

Benzene, 1-methyl-3-(1-methylpropyl)- (CAS 1772-10-7), systematically named 1-sec-butyl-3-methylbenzene or m-sec-butyltoluene, is a C11H16 alkylbenzene with a molecular weight of 148.24 g/mol and a specific meta-substituted sec-butyl and methyl configuration on the aromatic ring. It exists as a liquid at room temperature, exhibiting a calculated boiling point of 193.5 ± 10.0 °C at 760 mmHg and a density of approximately 0.854–0.86 g/cm³, with an estimated melting point of -44.72 °C.

Molecular Formula C11H16
Molecular Weight 148.24 g/mol
CAS No. 1772-10-7
Cat. No. B159860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methyl-3-(1-methylpropyl)-
CAS1772-10-7
Molecular FormulaC11H16
Molecular Weight148.24 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC(=C1)C
InChIInChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
InChIKeyRMNILBOMCXQZFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Methyl-3-(1-methylpropyl)benzene (CAS 1772-10-7): Product Specifications and Core Properties


Benzene, 1-methyl-3-(1-methylpropyl)- (CAS 1772-10-7), systematically named 1-sec-butyl-3-methylbenzene or m-sec-butyltoluene, is a C11H16 alkylbenzene with a molecular weight of 148.24 g/mol and a specific meta-substituted sec-butyl and methyl configuration on the aromatic ring [1]. It exists as a liquid at room temperature, exhibiting a calculated boiling point of 193.5 ± 10.0 °C at 760 mmHg and a density of approximately 0.854–0.86 g/cm³, with an estimated melting point of -44.72 °C [2][3]. Commercially, this compound is typically supplied at ≥98% purity as determined by HPLC and finds use as an organic synthetic intermediate in research and industrial applications [4].

Why Generic Alkylbenzene Substitution Fails: Procurement Risks for CAS 1772-10-7 Alternatives


Substituting 1-methyl-3-(1-methylpropyl)benzene with a generic or structurally related alkylbenzene (e.g., propyltoluene or a different sec-butyltoluene isomer) introduces significant and quantifiable physicochemical and functional variability. Alkylbenzenes exhibit markedly different physical properties—such as boiling point and flash point—depending on both the length of the alkyl chain and the specific substitution pattern on the aromatic ring [1]. Furthermore, the meta-substituted sec-butyl configuration of CAS 1772-10-7 influences its chromatographic retention behavior, as evidenced by its distinct Kovats retention index in GC-MS analysis [2]. The following evidence demonstrates that replacement with a close analog will alter reaction selectivity, product yields, and analytical baselines, directly impacting experimental reproducibility and process validation.

Quantitative Differentiation Evidence for CAS 1772-10-7: A Comparator-Based Procurement Guide


Meta-Isomer Specificity in Friedel-Crafts Synthesis: A Quantified Product Distribution

In the liquid-phase synthesis of sec-butyltoluenes via alkylation of toluene with 1-butene, the meta-substituted product (CAS 1772-10-7) is generated as a distinct fraction of the isomer mixture. Under conditions optimized for para-selectivity, the meta isomer constitutes 17% of the total sec-butyltoluene yield, a significantly lower proportion than the para isomer (56%) but quantifiably higher than the ortho isomer (27%) [1]. This defined distribution confirms that the meta isomer is not a primary synthetic target under these conditions; consequently, procurement of the isolated meta compound is essential for applications where a pure meta-substituted architecture—rather than a mixed isomer feedstock—is required. Substituting with a commercially available mixed sec-butyltoluene isomer stream would introduce approximately 83% of non-target isomers, invalidating structure-specific reaction outcomes.

Friedel-Crafts alkylation sec-butyltoluene synthesis isomer distribution catalyst selectivity

Physicochemical Property Comparison: m-sec-Butyltoluene vs. m-Propyltoluene

The substitution of a sec-butyl group for a propyl group on the meta position of toluene produces quantifiable changes in key physicochemical parameters. CAS 1772-10-7 (m-sec-butyltoluene) exhibits a boiling point of approximately 193.5–194 °C [1], which is approximately 12 °C higher than that of 1-methyl-3-propylbenzene (181.5 °C) [2]. Density is marginally lower for the sec-butyl derivative (0.854–0.860 g/cm³) compared to the propyl analog (0.865 g/cm³) [2]. More critically, the flash point differs by over 7 °C (63.4 °C for m-sec-butyltoluene versus 56 °C for m-propyltoluene), with corresponding vapor pressure variation (0.6 mmHg at 25 °C versus 1.04 mmHg) [1][3]. These differences directly affect distillation behavior, solvent evaporation rates, and safety handling classifications.

alkylbenzene physical properties boiling point comparison density flash point

Comparative Reactivity in Acid-Catalyzed Cyclialkylation: p-sec-Butyltoluene vs. p-Cymene

In acid-catalyzed cyclialkylation reactions with isobutylene, the sec-butyltoluene scaffold exhibits measurably different reactivity compared to the structurally analogous p-cymene (p-methylisopropylbenzene). Using sulfuric acid as catalyst, the ratio of type 2 cyclialkylation products (derived from aromatic–olefin interaction) to type 1 products (from dehydrodimerization) was 32.3 for p-sec-butyltoluene, compared to 25.7 for p-cymene—a relative increase of approximately 26% [1]. Under hydrogen fluoride catalysis, the type 2:type 1 product ratio was 4.2 for p-sec-butyltoluene [1]. Although this data originates from the para isomer, it establishes a class-level inference for the sec-butyltoluene family: the sec-butyl substituent alters hydride transfer kinetics and product partitioning relative to isopropyl-substituted analogs.

acid catalysis cyclialkylation hydride transfer reaction selectivity

Isomeric Stability and Interconversion Kinetics in Lewis Acid Environments

The meta-substituted sec-butyltoluene isomer (CAS 1772-10-7) participates in aluminum chloride-catalyzed interconversion equilibria with its ortho and para counterparts. Kinetic studies of sec-butyltoluene isomerization in dilute toluene solution reveal that the equilibrium constant (Kom) between ortho and meta isomers is 0.4410, while the equilibrium constant (Kmo) between meta and ortho is 0.0667; notably, Kpo (para to ortho) is 34.00 [1]. This indicates that the meta isomer occupies an intermediate thermodynamic position—less favored than para but more stable than ortho under these conditions. The reaction mechanism is temperature-dependent: at 20–30 °C, isomerization proceeds via intramolecular 1,2-shift; at 35–50 °C, a competitive intermolecular alkyl transfer mechanism involving sec-butyl cation generation becomes dominant [1].

isomerization aluminum chloride reaction kinetics thermodynamic equilibrium

Analytical Differentiation: Distinct Kovats Retention Index for GC-MS Identification

1-sec-Butyl-3-methylbenzene (CAS 1772-10-7) possesses a uniquely assigned Kovats retention index that distinguishes it from other C11H16 alkylbenzene isomers in capillary gas chromatography–mass spectrometry (GC-MS) analysis [1]. This retention index serves as a definitive, instrument-independent identifier for the meta-substituted sec-butyltoluene isomer within complex hydrocarbon mixtures. The systematic identification of alkylbenzenes up to C12 by GC-MS demonstrates that isomeric sec-butyltoluenes (ortho, meta, para) elute at measurably different retention times, enabling quantitative discrimination [1]. Without a certified reference standard of the specific meta isomer, chromatographic peak assignment in environmental, petrochemical, or synthetic mixture analysis becomes ambiguous.

gas chromatography mass spectrometry retention index alkylbenzene identification

Procurement-Driven Application Scenarios for CAS 1772-10-7 (1-Methyl-3-(1-methylpropyl)benzene)


Organic Synthesis Intermediate Requiring Defined Meta-Substitution Pattern

CAS 1772-10-7 serves as a precursor in organic syntheses—including coupling reactions, drug molecule modification, and functional material synthesis—where the specific meta orientation of the sec-butyl and methyl groups is structurally essential . The isomer distribution data from Friedel-Crafts synthesis confirms that the meta isomer constitutes only 17% of the mixed sec-butyltoluene product stream [1]. Therefore, procurement of the isolated meta compound (≥98% purity by HPLC ) is mandatory for reactions where ortho or para contaminants would generate unwanted regioisomeric byproducts or alter downstream stereochemical outcomes.

Analytical Reference Standard for Alkylbenzene Isomer Identification in Complex Mixtures

This compound is required as a certified analytical reference standard for GC-MS identification and quantification of alkylbenzene isomers in environmental samples, petrochemical streams, or combustion research. Its distinct Kovats retention index enables unambiguous chromatographic peak assignment among C11H16 isomers [2]. Given that alkylbenzenes are major constituents of transportation fuels and surrogate components in combustion studies , accurate isomer-specific quantification depends on authentic reference material. Substitution with a mixed isomer product would preclude reliable peak integration and invalidate analytical method validation.

Mechanistic Studies of Lewis Acid-Catalyzed Isomerization and Alkyl Transfer

The meta-substituted sec-butyltoluene isomer is a valuable substrate for fundamental mechanistic investigations of Friedel-Crafts catalysis and alkylbenzene isomerization. Its well-characterized kinetic parameters—including equilibrium constants Kom = 0.4410 and Kmo = 0.0667 for interconversion with ortho isomer, and distinct temperature-dependent mechanistic regimes (intramolecular 1,2-shift at 20–30 °C versus intermolecular alkyl transfer at 35–50 °C) [3]—make it a defined starting material for studying carbocation rearrangement pathways. Researchers investigating isomerization kinetics or catalyst screening require the pure meta isomer to establish unambiguous baseline reactivity and product distribution profiles.

Physicochemical Property Studies Requiring Controlled Volatility and Solubility Parameters

The specific physicochemical profile of CAS 1772-10-7—boiling point 193.5–194 °C, flash point 63.4 °C, calculated water solubility 2.1E-3 g/L at 25 °C, and calculated Log P of 4.55 [4]—positions this compound for applications where controlled volatility and hydrophobicity are design parameters. The 12 °C boiling point elevation and 7.4 °C flash point increase relative to m-propyltoluene [5] translate to measurably different evaporation rates and safety handling classifications. In solvent screening, extraction process development, or formulation studies where precise physicochemical behavior must be reproduced, procurement of the exact isomer—not a nominal alkylbenzene substitute—is required to maintain batch-to-batch consistency.

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